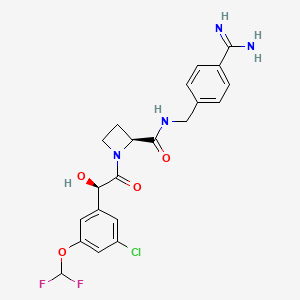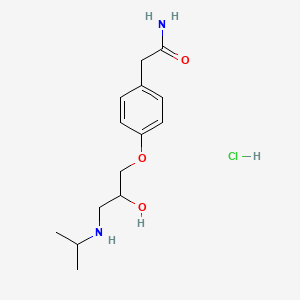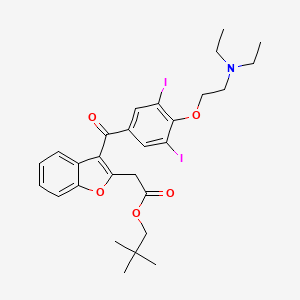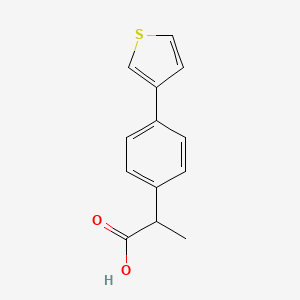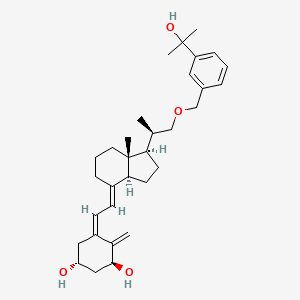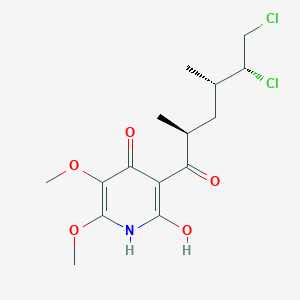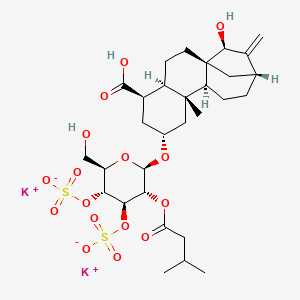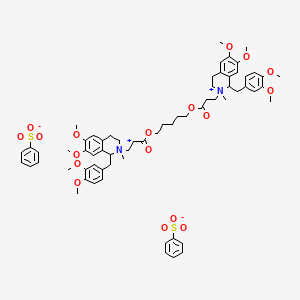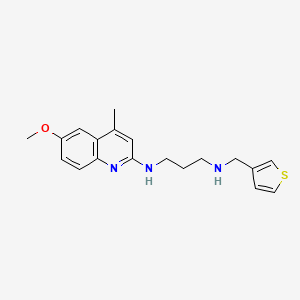
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZ13483342 is an antagonist of the melanin concentrating hormone receptor 1 (MCH1) as a potential diabetes therapeutic.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification
Formation and Transformation of Esters : The compound was involved in studies on the formation and transformation of esters, particularly in reactions with o-methoxycarbonylphenyl isothiocyanate (Cherbuliez, Willhalm, Jaccard, & Rabinowitz, 1967).
Development of Bis(thioimidates) : Research on dimethyl N,N'-ethylenebis(thiobenzimidate) and related compounds, including variants of N,N'-di[morpholino(phenyl)methylene]-propane-1,3-diamine, highlighted their structural and reactive properties (Ewin & Hill, 1979).
Polymerization and Materials Science
Cadmium(II) Complexes in Polymerization : The compound has been used in synthesizing cadmium(II) complexes, which play a role in the polymerization of lactides and methacrylate, affecting activities and stereoselectivities in polymer formation (Lee, Lee, Nayab, & Yoon, 2019).
Poly(maleimide-ether) Development : Research into poly(maleimide-ethers) containing pendent thiophene rings utilized compounds like 2-(3-thienylmethyl)-1,3-N,N'-bis(3,4-dichloromaleimido) propane, related to the chemical (Edge, Charlton, Varma, Underhill, Hansen, Becher, Kathirgamanathan, Khosravi, 1992).
Biological and Medicinal Applications
Antimicrobial Activities : Quinoline derivatives carrying the 1,2,3-triazole moiety, closely related to the compound, have been synthesized and evaluated for their antimicrobial properties (Thomas, Adhikari, & Shetty, 2010).
Bioactivity in Metal Complexes : The compound's analogs have been studied for their bioactive properties when complexed with metals. For instance, Zn(II) complexes supported by thiophenyl-derived ligands showed potential in urease inhibition and anti-leishmanial activities (Nayab, Khan, Cho, & Lee, 2022).
Photophysical Properties
Photoluminescence in Europium Complexes : The compound was part of studies exploring photoluminescent europium(III) complexes with β-diketones and nitrogen heterocyclic ligands, which revealed interesting luminescence behaviors (Wang, Pi, Zheng, Fan, Hu, Wei, 2013).
Photostabilizers for Poly(vinyl chloride) : Thiophene derivatives, related to the chemical , were synthesized and used as photostabilizers in poly(vinyl chloride), demonstrating the potential in material stabilization (Balakit, Ahmed, El‐Hiti, Smith, Yousif, 2015).
Eigenschaften
CAS-Nummer |
645399-82-2 |
|---|---|
Produktname |
N-(6-methoxy-4-methylquinolin-2-yl)-N'-(thiophen-3-ylmethyl)propane-1,3-diamine |
Molekularformel |
C19H23N3OS |
Molekulargewicht |
341.5 g/mol |
IUPAC-Name |
N'-(6-methoxy-4-methylquinolin-2-yl)-N-(thiophen-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C19H23N3OS/c1-14-10-19(22-18-5-4-16(23-2)11-17(14)18)21-8-3-7-20-12-15-6-9-24-13-15/h4-6,9-11,13,20H,3,7-8,12H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
ZDKZIFSAJUTJSK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3 |
Kanonische SMILES |
CC1=CC(=NC2=C1C=C(C=C2)OC)NCCCNCC3=CSC=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
AZ13483342 ; AZ 13483342; AZ-13483342. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



